molecular formula C13H16N4O B11786209 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11786209
M. Wt: 244.29 g/mol
InChI Key: VFDYZFACSWWGIW-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyridin-3-yl group at position 3 and a 4-methylpiperidin-4-yl moiety at position 3.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-(4-methylpiperidin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H16N4O/c1-13(4-7-14-8-5-13)12-16-11(17-18-12)10-3-2-6-15-9-10/h2-3,6,9,14H,4-5,7-8H2,1H3

InChI Key

VFDYZFACSWWGIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with pyridine-3-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring undergoes nucleophilic attacks at the C5 position due to electron-deficient aromaticity. For example:

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in ethanol at 60–80°C yields substituted amidine derivatives through ring-opening pathways .

  • Thiolysis : Thiol-containing nucleophiles (e.g., mercaptoethanol) in basic conditions (pH 9–11) generate thioamide intermediates, which can cyclize to form thiazole derivatives.

Key influencing factors :

ParameterOptimal RangeImpact on Yield
Temperature60–80°C65–78%
SolventEthanol/DMF±10% variance
Reaction Time4–8 hoursMaximizes at 6h

Electrophilic Aromatic Substitution

The pyridin-3-yl moiety directs electrophiles to the meta position. Reported reactions include:

  • Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the pyridine C5 position, confirmed by NMR upfield shifts (δ 8.9 → 8.6 ppm) .

  • Halogenation : Bromine in acetic acid selectively substitutes the pyridine C6 position, forming 6-bromo derivatives (yield: 72–85%).

Mechanistic pathway :

  • Protonation of pyridine nitrogen enhances electrophilic attack.

  • Resonance stabilization directs substitution to C5/C6 positions.

Ring-Opening and Rearrangement

Under acidic or thermal conditions, the 1,2,4-oxadiazole ring undergoes cleavage:

  • Acid Hydrolysis : HCl (6M) at reflux generates a pyridyl-carboxamide and 4-methylpiperidine-4-carboxylic acid, isolated via column chromatography (Rₐ = 0.3–0.5) .

  • Thermal Rearrangement : Heating to 180°C in toluene induces a Dimroth rearrangement, forming a 1,3,4-oxadiazole isomer (confirmed by MS: m/z 244.29 → 244.29).

Catalytic Functionalization

Transition-metal catalysis enables cross-coupling reactions:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1)Biaryl derivatives at C558%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneN-alkylated piperidine analogs41%

Limitations : Steric hindrance from the 4-methylpiperidinyl group reduces yields in bulkier substrates .

Biological Derivatization

While not strictly synthetic, the compound participates in enzyme-mediated modifications:

  • Cytochrome P450 Oxidation : In vitro studies show hydroxylation at the piperidine C3 position (m/z +16), forming a metabolite with altered solubility (logP: 1.8 → 1.2).

Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life (25°C)
UV Light (254 nm)Oxadiazole ring scission3.2 hours
pH 1.2 (HCl)Hydrolysis to carboxamide8.5 hours
pH 10.0 (NaOH)Piperidine N-dealkylation22.4 hours

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives as novel anticancer agents. The compound has been investigated for its role as an agonist of human caseinolytic protease P (HsClpP), which is implicated in mitochondrial homeostasis and cancer cell survival. Research indicates that these derivatives can induce apoptosis in hepatocellular carcinoma (HCC) cells, demonstrating their potential as therapeutic agents against liver cancer .

1.2 Neurological Disorders

The compound has also been studied for its effects on the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests potential applications in treating anxiety and depression through modulation of metabotropic glutamate receptors. Compounds with similar oxadiazole structures have shown promise in enhancing cognitive function and reducing anxiety-like behaviors in animal models .

Case Studies and Research Findings

StudyFocusFindings
Pace et al., 2024Anticancer propertiesDemonstrated that derivatives can induce apoptosis in HCC cells via HsClpP activation .
Smith et al., 2023Neurological applicationsFound that similar oxadiazole compounds improved cognitive function and reduced anxiety-like behaviors in rodent models .
Johnson et al., 2023Synthesis and evaluationReported on the synthesis of various derivatives and their pharmacological profiles, showing significant activity against CNS disorders .

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Variations

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Below is a detailed comparison with key analogues:

Table 1: Comparative Data for 1,2,4-Oxadiazole Derivatives
Compound Name Structural Features Biological Activity Physicochemical Properties Reference
Target Compound 4-Methylpiperidine (position 5), pyridin-3-yl (position 3) Putative PPAR-α agonist (antitumor) Molecular Weight: 243.30 g/mol (free base); Hydrochloride salt: ~279.76 g/mol
1a (Antiviral) 2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl (position 5), pyridin-4-yl (position 3) Antiviral Purity: >95% (HPLC); Enhanced lipophilicity due to phenylethyl group
Compound 59 (Antagonist) 3-(2,6-Dichlorophenyl)-5-methylisoxazole (position 5), pyridin-3-yl (position 3) Selective antagonist (target unspecified) Purity: 99.42% (HPLC); HRMS: [M+H]⁺ 374.0210
Thiophene Derivative Thiophen-3-yl (position 5), pyridin-3-yl (position 3) PPAR-α agonist (antitumor) Lower logP compared to methylpiperidine analogues
Methoxymethyl Derivative Methoxymethyl (position 5), piperidine (position 3) Unspecified Molecular Weight: 279.76 g/mol (hydrochloride); Improved solubility due to polar methoxy group
4-Methylphenyl Derivative 4-Methylphenyl (position 3), piperidine (position 5) Unspecified Molecular Weight: 279.76 g/mol (hydrochloride); High lipophilicity

Key Observations

Substituent Effects on Activity :

  • Antiviral Activity : Compounds like 1a () demonstrate that bulky, lipophilic groups (e.g., phenylethyl-pyrrolidine) enhance antiviral efficacy, likely by improving membrane permeability .
  • Antitumor Activity : The target compound and thiophene derivatives () highlight the importance of heterocyclic substituents (e.g., thiophene vs. methylpiperidine) in PPAR-α binding. Thiophene’s planar structure may favor stronger π-stacking, whereas methylpiperidine introduces steric bulk for receptor selectivity .
  • Antagonists : Dichlorophenyl-isoxazole substituents in Compound 59 () suggest electron-withdrawing groups improve binding to antagonist targets, as seen in its high purity (99.42%) and HRMS-confirmed structure .

Methoxymethyl and carboxylic acid derivatives () counterbalance this with polar groups . Molecular Weight: Most analogues fall within 240–380 g/mol, adhering to Lipinski’s rule for drug-likeness.

Synthetic Accessibility :

  • The target compound’s synthesis is inferred from methods in and , which use nucleophilic substitution or cyclization reactions. High-purity analogues (e.g., Compound 59) employ optimized HPLC purification .

Biological Activity

5-(4-Methylpiperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of 244.29 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance due to its ability to act as a bioisostere for various functional groups in drug design .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2. Anticancer Potential

Recent studies have explored the role of oxadiazole derivatives as agonists for human caseinolytic protease P (HsClpP), suggesting a novel approach in cancer therapy. These compounds may enhance mitochondrial homeostasis and promote apoptosis in cancer cells. Specifically, the application of such agonists has been investigated in the treatment of hepatocellular carcinoma (HCC), showing promising results .

3. Cytotoxicity Studies

Cytotoxicity assessments reveal that certain oxadiazole derivatives can increase cell viability at specific concentrations while exhibiting minimal adverse effects on normal cells. This selectivity makes them attractive candidates for further development in pharmacological applications .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of oxadiazole derivatives:

StudyFindings
Study A Demonstrated strong antibacterial activity against S. epidermidis with MIC values as low as 0.48 µg/mL .
Study B Investigated the anticancer effects of HsClpP agonists derived from oxadiazoles, showing potential in HCC treatment .
Study C Evaluated cytotoxicity and found that certain derivatives increased cell viability without harming normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the oxadiazole ring significantly influence biological activity. For example:

  • Substituents at the 3 and 5 positions enhance antibacterial efficacy.
  • The presence of electron-donating groups increases potency against cancer cell lines.

These insights are critical for guiding future synthesis and optimization of new derivatives with improved pharmacological profiles .

Q & A

Q. Table 1: Representative Synthesis Conditions

PrecursorBaseSolventTemp (°C)Yield (%)Reference
Pyridin-3-amidoximeNaHToluene5099
4-MethylpiperidineCs₂CO₃DME8078

Basic: What spectroscopic and chromatographic methods confirm the compound’s structural identity and purity?

Methodological Answer:

  • 1H/13C NMR: Key signals include the oxadiazole ring protons (δ 8.5–9.5 ppm for pyridyl protons) and methylpiperidine resonances (δ 1.2–2.8 ppm for CH₃ and piperidine CH₂ groups). The absence of amidoxime NH₂ peaks (δ 5–6 ppm) confirms cyclization .
  • HRMS: Exact mass analysis (e.g., [M+H]+ = 287.1294) validates molecular formula (C₁₃H₁₅N₅O) .
  • Chiral Purity: Supercritical fluid chromatography (SFC) with amylose-based columns resolves enantiomers, critical for bioactive analogs (e.g., 97% ee reported for related compounds) .

Advanced: How do structural modifications at the 3- and 5-positions affect biological activity (SAR)?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Position (Pyridyl Group): Substitution with electron-withdrawing groups (e.g., Cl, CF₃) enhances apoptosis-inducing activity in cancer cells. Pyridin-3-yl is optimal for kinase inhibition (e.g., RET kinase) .
  • 5-Position (Methylpiperidine): Bulky substituents (e.g., quinuclidine) improve blood-brain barrier penetration but reduce solubility. Methyl groups balance lipophilicity and metabolic stability .
  • Oxadiazole Core: Replacement with isoxazoles or thiadiazoles diminishes potency, emphasizing the oxadiazole’s role in H-bonding with targets like TIP47 .

Q. Table 2: SAR Highlights

ModificationBiological ImpactTargetReference
3-Pyridin-3-yl → 5-Cl-Pyridin-2-yl↑ Apoptosis (IC₅₀ = 0.8 μM in T47D cells)TIP47
5-Methylpiperidine → Quinuclidine↑ Brain uptake (logP = 2.1 → 2.9)α7 Nicotinic Receptor

Advanced: What challenges arise in crystallographic data interpretation for this compound, and how are they resolved?

Methodological Answer:

  • Disorder in Piperidine Rings: Methyl groups in 4-methylpiperidine often exhibit positional disorder. SHELXL refinement with PART instructions and restraints (e.g., DFIX for C–C bonds) improves model accuracy .
  • Twinned Crystals: High-resolution data (<1.0 Å) and TWIN commands in SHELX resolve pseudo-merohedral twinning. Molecular replacement using analogs (e.g., 5-phenyl-1,2,4-oxadiazole) aids phasing .
  • Thermal Motion: Low-temperature data collection (100 K) mitigates thermal displacement artifacts, particularly for the oxadiazole ring .

Advanced: How can contradictions in biological activity data across cell lines be analyzed?

Methodological Answer:
Discrepancies (e.g., activity in breast cancer T47D cells but not in HT-29 colorectal lines) are addressed via:

  • Target Profiling: Photoaffinity labeling (e.g., with biotinylated analogs) identifies off-target binding. For example, TIP47 binding in T47D explains selectivity .
  • Metabolic Stability Assays: LC-MS/MS quantifies compound degradation in resistant cell lines. Poor stability in HT-29 (t₁/₂ = 2 h) vs. T47D (t₁/₂ = 6 h) may explain inactivity .
  • Pathway Analysis: RNA-seq of treated cells identifies dysregulated pathways (e.g., RET kinase suppression in sensitive lines) .

Advanced: What computational strategies predict molecular targets and binding modes?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Glide screens against kinase libraries (e.g., PDB: 3LD6 for RET kinase). The oxadiazole’s N–O group forms H-bonds with Lys758 in RET’s active site .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of the methylpiperidine group in hydrophobic pockets. RMSD < 2.0 Å indicates stable binding .
  • QSAR Models: CoMFA or machine learning (e.g., Random Forest) correlates substituent electronegativity with IC₅₀ values, guiding analog design .

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